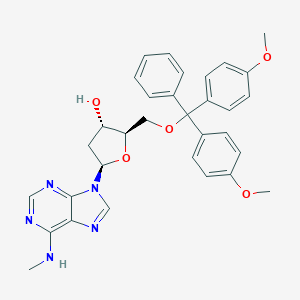

(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5’-O-DMT-N6-Me-2’-dA implica la protección de los grupos hidroxilo del nucleósido y la metilación de la base adenina. La reacción generalmente comienza con la protección del grupo 5’-hidroxilo usando cloruro de dimetoxitritilo (DMT-Cl) en presencia de una base como la piridina . Luego, la posición N6 de la base adenina se metila usando yoduro de metilo (MeI) en condiciones básicas .

Métodos de Producción Industrial

La producción industrial de 5’-O-DMT-N6-Me-2’-dA sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de sintetizadores automatizados y técnicas de purificación de alto rendimiento para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-O-DMT-N6-Me-2’-dA experimenta diversas reacciones químicas, incluyendo:

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en la posición N6.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)

Reducción: Borohidruro de sodio (NaBH4)

Sustitución: Yoduro de metilo (MeI), piridina

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios nucleósidos protegidos y modificados, que se pueden utilizar aún más en la síntesis de oligonucleótidos .

Aplicaciones en Investigación Científica

5’-O-DMT-N6-Me-2’-dA se utiliza ampliamente en la investigación científica por sus efectos protectores y de modificación . Algunas de sus aplicaciones incluyen:

Aplicaciones Científicas De Investigación

5’-O-DMT-N6-Me-2’-dA is widely used in scientific research for its protective and modification effects . Some of its applications include:

Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.

Biology: Employed in studies involving DNA/RNA synthesis and repair mechanisms.

Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.

Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mecanismo De Acción

El mecanismo de acción de 5’-O-DMT-N6-Me-2’-dA implica su incorporación a los ácidos nucleicos, donde ejerce efectos protectores y de modificación . El compuesto se dirige a vías moleculares específicas involucradas en la síntesis y reparación de ADN/ARN, influyendo así en varios procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite

Singularidad

5’-O-DMT-N6-Me-2’-dA es único debido a sus efectos protectores y de modificación específicos, lo que lo hace altamente valioso en la investigación de ácidos nucleicos y las aplicaciones terapéuticas . Su capacidad para experimentar diversas reacciones químicas y su amplio rango de aplicaciones lo distinguen aún más de compuestos similares .

Actividad Biológica

The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, with CAS number 110522-84-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₄₃H₅₄N₅O₈P, with a molecular weight of approximately 799.89 g/mol. Its structure features a tetrahydrofuran ring substituted with various functional groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, particularly nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes and disease states such as obesity and cancer .

- Antiproliferative Effects : In cell-based assays, the compound demonstrated significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, although further research is required to elucidate the underlying mechanisms .

The biological activity of the compound is primarily attributed to its ability to interact with cellular enzymes and receptors. The inhibition of NNMT is particularly noteworthy; this enzyme is involved in the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), which has implications in energy metabolism and neurodegenerative diseases. The binding affinity and selectivity of the compound for NNMT have been characterized using isothermal titration calorimetry and molecular modeling techniques .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of various NNMT inhibitors, including this compound. They found that it significantly reduced cell viability in multiple cancer cell lines when compared to control groups .

- Neuroprotective Study : Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a possible therapeutic role in neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 110522-84-4 |

| Molecular Formula | C₄₃H₅₄N₅O₈P |

| Molecular Weight | 799.89 g/mol |

| Biological Activities | NNMT inhibition, Anticancer |

| Potential Applications | Cancer therapy, Neuroprotection |

Propiedades

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447501 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98056-69-0 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.